molecular formula C12H24ClFO B12811606 Dodecanoyl chloride;hydrofluoride CAS No. 80584-96-9

Dodecanoyl chloride;hydrofluoride

Cat. No.: B12811606
CAS No.: 80584-96-9
M. Wt: 238.77 g/mol
InChI Key: YNHPVGCKMXEYOX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanoyl chloride is typically synthesized by reacting dodecanoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

C12H24O2 (dodecanoic acid) + SOCl2 → C12H23ClO (dodecanoyl chloride) + SO2 + HCl\text{C12H24O2 (dodecanoic acid) + SOCl2 → C12H23ClO (dodecanoyl chloride) + SO2 + HCl} C12H24O2 (dodecanoic acid) + SOCl2 → C12H23ClO (dodecanoyl chloride) + SO2 + HCl

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .

Industrial Production Methods

In industrial settings, dodecanoyl chloride is produced using similar methods but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides .

Chemical Reactions Analysis

Types of Reactions

Dodecanoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Dodecanoic Acid: Formed by hydrolysis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dodecanoyl chloride primarily involves its reactivity as an acid chloride. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The molecular targets are the hydroxyl and amino groups of the nucleophiles, and the reaction proceeds through the formation of a tetrahedral intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer chain length compared to hexanoyl and octanoyl chlorides provides enhanced hydrophobicity, making it particularly useful in the modification of biomaterials to improve their solubility in organic solvents .

Properties

CAS No.

80584-96-9

Molecular Formula

C12H24ClFO

Molecular Weight

238.77 g/mol

IUPAC Name

dodecanoyl chloride;hydrofluoride

InChI

InChI=1S/C12H23ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3;1H

InChI Key

YNHPVGCKMXEYOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)Cl.F

Origin of Product

United States

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